

# Application Notes and Protocols for the TEMPO Clinical Trial Series of Tavapadon

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial protocols for the TEMPO (Tavapadon in Early MOtor Parkinson's Disease and in Patients with Motor Fluctuations) series, investigating the efficacy and safety of Tavapadon for the treatment of Parkinson's disease (PD).

# Introduction to Tavapadon and the TEMPO Clinical Trial Program

Tavapadon (PF-06649751 or CVL-751) is a novel, orally administered, selective partial agonist of the dopamine D1 and D5 receptors.[1] This mechanism of action focuses on the G-protein biased activation of the direct motor pathway, aiming to provide robust motor symptom control with a potentially favorable side-effect profile compared to existing dopaminergic therapies.[1] The TEMPO clinical development program was designed to evaluate the efficacy, safety, and tolerability of Tavapadon across a broad spectrum of Parkinson's disease patients, from early-stage to those experiencing motor fluctuations on levodopa therapy.[2][3]

The program consists of four key Phase 3 trials:

- TEMPO-1 (NCT04201093): A trial of fixed-dose Tavapadon monotherapy in early PD.[2]
- TEMPO-2 (NCT04223193): A trial of flexible-dose Tavapadon monotherapy in early PD.



- TEMPO-3 (NCT04542499): A trial of flexible-dose Tavapadon as an adjunctive therapy to levodopa in patients with motor fluctuations.
- TEMPO-4 (NCT04760769): An open-label, long-term safety and efficacy extension study for participants from the other TEMPO trials.

# **Mechanism of Action of Tavapadon**

Tavapadon's therapeutic rationale is based on its selective partial agonism of D1 and D5 dopamine receptors. In Parkinson's disease, the loss of dopamine neurons leads to reduced stimulation of the direct motor pathway, which is primarily mediated by D1 receptors. By selectively activating these receptors, Tavapadon aims to restore motor function. Its partial agonism may offer a more sustained and balanced signaling compared to full agonists, potentially reducing the risk of receptor desensitization and treatment-related complications. Furthermore, its low affinity for D2 and D3 receptors is hypothesized to minimize the side effects commonly associated with other dopamine agonists, such as somnolence, orthostatic hypotension, and impulse control disorders.

# **Signaling Pathway of Tavapadon**



Click to download full resolution via product page

**Caption:** Simplified signaling pathway of Tavapadon's action.

# **Quantitative Data Summary**

The following tables summarize the key quantitative data from the TEMPO clinical trial series.

#### **Table 1: Overview of TEMPO Clinical Trials**



| Trial   | NCT<br>Number   | Phase | Patient<br>Populatio<br>n                           | Treatmen<br>t Arms                                                    | Primary<br>Endpoint                                             | Duration |
|---------|-----------------|-------|-----------------------------------------------------|-----------------------------------------------------------------------|-----------------------------------------------------------------|----------|
| TEMPO-1 | NCT04201<br>093 | 3     | Early-stage<br>PD                                   | Tavapadon<br>(5 mg or 15<br>mg, fixed-<br>dose) vs.<br>Placebo        | Change in<br>MDS-<br>UPDRS<br>Parts II &<br>III score           | 27 weeks |
| TEMPO-2 | NCT04223<br>193 | 3     | Early-stage<br>PD                                   | Tavapadon<br>(5-15 mg,<br>flexible-<br>dose) vs.<br>Placebo           | Change in<br>MDS-<br>UPDRS<br>Parts II &<br>III score           | 27 weeks |
| ТЕМРО-3 | NCT04542<br>499 | 3     | PD with<br>motor<br>fluctuations<br>on<br>Levodopa  | Tavapadon (5-15 mg, flexible- dose) + Levodopa vs. Placebo + Levodopa | Change in total daily "ON" time without troublesom e dyskinesia | 27 weeks |
| TEMPO-4 | NCT04760<br>769 | 3     | Rollover<br>from<br>TEMPO-1,<br>-2, -3 & de<br>novo | Open-label<br>Tavapadon<br>(5-15 mg)                                  | Long-term<br>safety and<br>efficacy                             | 58 weeks |

**Table 2: Key Efficacy Results** 



| Trial   | Outcome<br>Measure                                         | Tavapadon<br>Group                | Placebo Group | p-value |
|---------|------------------------------------------------------------|-----------------------------------|---------------|---------|
| TEMPO-1 | Change in MDS-<br>UPDRS Parts II<br>& III score (5 mg)     | -9.7 points                       | +1.8 points   | <0.0001 |
| TEMPO-1 | Change in MDS-<br>UPDRS Parts II<br>& III score (15<br>mg) | -10.2 points                      | +1.8 points   | <0.0001 |
| TEMPO-2 | Change in MDS-<br>UPDRS Parts II<br>& III score            | -10.3 points                      | -1.2 points   | <0.0001 |
| TEMPO-3 | Change in daily "ON" time without troublesome dyskinesia   | +1.7 hours                        | +0.6 hours    | <0.0001 |
| TEMPO-3 | Change in daily<br>"OFF" time                              | Significant reduction vs. placebo | -             | -       |

**Table 3: Common Adverse Events (Mild to Moderate Severity)** 



| Adverse Event           | Frequency in Tavapadon Groups |  |  |
|-------------------------|-------------------------------|--|--|
| Nausea                  | Commonly reported             |  |  |
| Headache                | Commonly reported             |  |  |
| Somnolence (drowsiness) | Commonly reported             |  |  |
| Dizziness               | Commonly reported             |  |  |
| Fall                    | Reported                      |  |  |
| COVID-19                | Reported                      |  |  |
| Constipation            | Reported                      |  |  |

Note: The incidence of hallucinations, orthostatic hypotension, and impulse-control disorders was comparable to placebo in the trials.

# **Experimental Protocols**

The following sections detail the key experimental methodologies employed in the TEMPO clinical trial series.

# **Study Design and Participant Population**

The TEMPO trials were Phase 3, double-blind, randomized, placebo-controlled, parallel-group studies, with the exception of the open-label TEMPO-4 extension.

Inclusion Criteria (General):

- Age 40 to 80 years.
- · Diagnosis of Parkinson's disease.
- Capable of providing informed consent.

Exclusion Criteria (General):

Atypical parkinsonism.



· History of non-response to dopaminergic agents.

#### Specific Inclusion Criteria:

- TEMPO-1 & TEMPO-2: Early-stage PD (diagnosed within 3 years), treatment-naïve or minimal prior dopaminergic therapy.
- TEMPO-3: PD with motor fluctuations, defined as experiencing at least 2.5 hours of "OFF" time on two consecutive days during screening, and on a stable dose of levodopa.
- TEMPO-4: Completion of TEMPO-1, -2, or -3, or de novo participants on a stable dose of levodopa.

#### Intervention

- TEMPO-1: Participants were randomized to receive a fixed once-daily oral dose of Tavapadon (5 mg or 15 mg) or placebo.
- TEMPO-2 & TEMPO-3: Participants received a flexible once-daily oral dose of Tavapadon (titrated from 5 mg to a maximum of 15 mg based on efficacy and tolerability) or placebo.
- TEMPO-4: All participants received open-label Tavapadon at a flexible dose of 5 mg to 15 mg once daily.

# **Experimental Workflow**





Click to download full resolution via product page

**Caption:** General experimental workflow for the TEMPO trials.

#### **Outcome Measures**

- TEMPO-1 & TEMPO-2: The primary endpoint was the change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II and III combined score at week 27.
- TEMPO-3: The primary endpoint was the change from baseline in the total daily "ON" time without troublesome dyskinesia, as assessed by a 2-day average of the Hauser diary.
- TEMPO-1 & TEMPO-2: Key secondary endpoints included the change from baseline in the MDS-UPDRS Part II score and the percentage of patients with a "much improved" or "very much improved" rating on the Patient Global Impression of Change (PGIC) scale.



 TEMPO-3: Key secondary endpoints included the change from baseline in total daily "OFF" time.

Safety was monitored through the recording of adverse events, serious adverse events, vital signs, and clinical laboratory tests throughout the trials. Specific assessments for known side effects of dopamine agonists were also included:

- Questionnaire for Impulsive-Compulsive Disorders in Parkinson's Disease-Rating Scale (QUIP-RS): To assess for impulse control disorders.
- Epworth Sleepiness Scale (ESS): To evaluate daytime sleepiness.

# Detailed Experimental Methodologies Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS)

The MDS-UPDRS is a comprehensive tool used to assess the severity of both motor and non-motor symptoms of Parkinson's disease. It is divided into four parts:

- Part I: Non-Motor Experiences of Daily Living: Assesses symptoms such as cognitive impairment, hallucinations, depression, and anxiety.
- Part II: Motor Experiences of Daily Living: Evaluates the impact of motor symptoms on daily activities like speech, swallowing, dressing, and eating.
- Part III: Motor Examination: A clinician-rated assessment of motor signs including tremor, rigidity, bradykinesia, and postural stability.
- Part IV: Motor Complications: Assesses dyskinesia and motor fluctuations.

In TEMPO-1 and TEMPO-2, the combined score of Parts II and III was the primary measure of efficacy.

# **Hauser Diary**

The Hauser diary is a patient-completed tool used to quantify motor fluctuations. Patients record their motor status for every 30-minute interval of the day into one of the following



#### categories:

- "ON" time without dyskinesia
- "ON" a time with non-troublesome dyskinesia
- "ON" time with troublesome dyskinesia
- "OFF" time
- Asleep

This diary was crucial for the primary endpoint of the TEMPO-3 trial, which focused on increasing "ON" time without troublesome dyskinesia.

# **Patient Global Impression of Change (PGIC)**

The PGIC is a single-item questionnaire where patients rate the overall change in their condition since the beginning of the study. The scale typically ranges from "very much improved" to "very much worse." This patient-reported outcome provides a holistic view of the treatment's impact from the patient's perspective.

## Conclusion

The TEMPO clinical trial series provides a robust evaluation of Tavapadon's efficacy and safety in a diverse population of Parkinson's disease patients. The consistent positive results across the trials for both early and later-stage disease suggest that Tavapadon, with its selective D1/D5 partial agonist mechanism, may represent a valuable new treatment option for managing the motor symptoms of Parkinson's disease. The long-term data from the TEMPO-4 extension study will be crucial for further establishing its long-term safety and durability of effect.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Questionnaire for impulsive-compulsive disorders in Parkinson's Disease

  Rating Scale |
  Semantic Scholar [semanticscholar.org]
- 2. neurology.org [neurology.org]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for the TEMPO Clinical Trial Series of Tavapadon]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573213#protocols-for-the-tempo-clinical-trial-series-on-tavapadon]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com